Phenyl (3-hydroxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (3-hydroxyphenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl (3-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-hydroxyaniline under mild conditions. The reaction typically proceeds in an organic solvent such as toluene or dichloromethane at room temperature, yielding the desired carbamate product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled reaction of phenyl isocyanate with 3-hydroxyaniline, minimizing the risk associated with handling large quantities of reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl (3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of phenyl (3-oxophenyl)carbamate.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Phenyl (3-oxophenyl)carbamate.
Reduction: Phenyl (3-aminophenyl)carbamate.
Substitution: Various substituted phenyl (3-hydroxyphenyl)carbamates depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Phenyl (3-hydroxyphenyl)carbamate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of phenyl (3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as a radical scavenger, neutralizing reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. This antioxidant activity is crucial in mitigating oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
Phenyl (3-hydroxyphenyl)carbamate can be compared with other carbamate compounds such as:
Phenyl (2-hydroxyphenyl)carbamate: Similar structure but with the hydroxyl group in the ortho position, leading to different reactivity and applications.
Phenyl (4-hydroxyphenyl)carbamate:
3-Morpholinopropyl phenyl carbamate: Known for its antioxidant properties, similar to this compound, but with a morpholine ring enhancing its solubility and reactivity.
This compound stands out due to its unique combination of a phenyl group and a 3-hydroxyphenyl group, providing a balance of stability and reactivity that is valuable in various applications.
Eigenschaften
CAS-Nummer |
62380-38-5 |
---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
phenyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H11NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h1-9,15H,(H,14,16) |
InChI-Schlüssel |
RRDSAHIPJWLLMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.